5-甲基-4-(甲磺酰基)呋喃-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

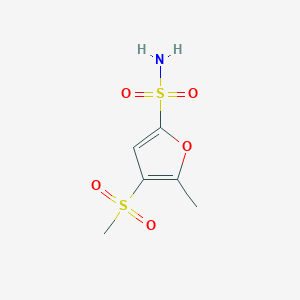

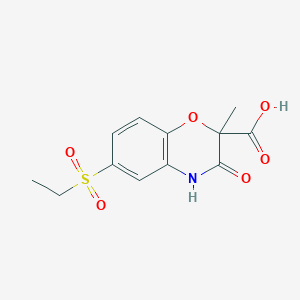

“5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide” is a chemical compound with the molecular formula C6H9NO5S2 . It is a structure that includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of “5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide” consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Attached to this ring are a methyl group, a methylsulfonyl group, and a sulfonamide group .

科学研究应用

抗炎和酶抑制

新型合成和抗炎特性

一项研究详细介绍了一种抗炎剂的新型合成方法,涉及利用5-甲基-4-(甲磺酰基)呋喃-2-磺酰胺衍生物的关键步骤。该过程证明了该化合物在开发具有抗炎特性的治疗剂中的作用 (Urban 等人,2003)。

碳酸酐酶抑制

由甲磺酸酰肼衍生的呋喃磺酰腙已被研究其对碳酸酐酶 I (hCA I) 的抑制活性,展示了该化合物在探索这种酶的新型抑制剂中的用途,这对于管理青光眼等疾病非常重要 (Gündüzalp 等人,2016)。

药物代谢中的生物催化

使用微生物转化制备代谢物

研究证明了生物催化在产生联芳基-双磺酰胺的哺乳动物代谢物中的应用,表明该化合物在药物代谢研究中的作用。这种方法使用密苏里放线菌进行转化,突出了获得代谢物以进行进一步分析的一种方法 (Zmijewski 等人,2006)。

抗菌活性

合成和抗菌活性

合成了一些新的磺酰胺衍生物及其金属配合物,并测试了它们对多种细菌的抗菌活性。这项研究强调了磺酰胺基化合物的潜力,包括5-甲基-4-(甲磺酰基)呋喃-2-磺酰胺衍生物,在开发抗菌剂中的应用 (Özdemir 等人,2009)。

受体选择性和多功能剂

受体配体设计

探索了(芳氧基)乙基哌啶的芳基磺酰胺衍生物中磺酰胺部分的修饰,用于设计选择性的 5-HT7 受体配体。这项研究表明磺酰胺化合物在针对中枢神经系统疾病的新型治疗剂的开发中的多功能性 (Canale 等人,2016)。

缓蚀

低碳钢缓蚀

一项关于磺酰胺衍生物在酸性介质中用作低碳钢缓蚀剂的研究展示了这些化合物另一种非医学应用,强调了它们在工业应用中的潜力 (Sappani & Karthikeyan,2014)。

安全和危害

作用机制

Target of Action

The primary targets of 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide It is known that sulfonamide-based compounds, such as this one, often exhibit strong antimicrobial actions .

Mode of Action

The specific interaction of 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide It is known that sulfonamide-based compounds usually work by inhibiting the growth of bacteria by preventing the synthesis of essential nutrients .

Biochemical Pathways

The exact biochemical pathways affected by 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide Sulfonamide-based compounds are known to interfere with the bacterial synthesis of folic acid, an essential nutrient, thereby inhibiting their growth .

Result of Action

The molecular and cellular effects of 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide As a sulfonamide-based compound, it is likely to have antimicrobial properties, inhibiting the growth of bacteria by preventing the synthesis of essential nutrients .

属性

IUPAC Name |

5-methyl-4-methylsulfonylfuran-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5S2/c1-4-5(13(2,8)9)3-6(12-4)14(7,10)11/h3H,1-2H3,(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOLUHNUJSRTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)S(=O)(=O)N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyl-5-methylfuran-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2634957.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2634958.png)

![2-[6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2634961.png)

![N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2634964.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluoroisonicotinamide](/img/structure/B2634973.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2634974.png)

![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2634975.png)

![Tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2634976.png)

![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2634977.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2634979.png)